molecular formula C23H23N5O3S B2746941 N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide CAS No. 451474-74-1

N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

Cat. No. B2746941
CAS RN: 451474-74-1
M. Wt: 449.53
InChI Key: UXTIONQWTZRDCI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing compounds with antioxidant properties. The solid-state structure and the effect of hydrogen bonding on the self-assembly process of these complexes were also investigated, providing insights into the structural and functional applications of such molecules in scientific research (Chkirate et al., 2019).

Pharmacological Potential and Toxicity Assessment

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been explored. These studies provide a foundation for the potential therapeutic applications of related compounds, emphasizing their diverse pharmacological activities (Faheem, 2018).

Anticancer Activity

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives aimed to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, certain compounds showed appreciable cancer cell growth inhibition against a range of cancer cell lines, demonstrating the potential of these derivatives in cancer research (Al-Sanea et al., 2020).

Antitumor and Biological Activity

Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate antitumor activity. One compound, in particular, was found to be more effective than the reference drug, doxorubicin, showcasing the therapeutic potential of these derivatives in antitumor applications (Alqasoumi et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride. The resulting compound is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "base" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride.", "Step 3: N-(4-ethoxyphenyl)glycine ethyl ester chloride is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide." ] }

CAS RN

451474-74-1

Molecular Formula

C23H23N5O3S

Molecular Weight

449.53

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O3S/c1-3-15-7-5-6-8-19(15)28-22(30)18-13-24-27-21(18)26-23(28)32-14-20(29)25-16-9-11-17(12-10-16)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

UXTIONQWTZRDCI-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)OCC

solubility

not available

Origin of Product

United States

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